molecular formula C12H12ClN3 B3024093 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine CAS No. 919522-37-5

6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine

Cat. No.: B3024093
CAS No.: 919522-37-5
M. Wt: 233.69 g/mol
InChI Key: SZHUYDCXSHGBCN-UHFFFAOYSA-N
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Description

6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine is a useful research compound. Its molecular formula is C12H12ClN3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Pyridazinone Derivatives : 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives were synthesized, starting with Friedel-Crafts acylation and followed by various reactions, demonstrating the compound's utility in creating diverse chemical structures (Soliman & El-Sakka, 2011).

  • Creation of Aromatic Pyridazines : The study involved synthesizing and transforming pyridazinones into 3-chloro derivatives, leading to the formation of new 3-aminoaryl pyridazines. This highlights the compound's role in generating novel heterocyclic compounds (Alonazy, Al-Hazimi, & Korraa, 2009).

  • Heterocyclic Compound Studies : Research into thiazolo[3,2-b]pyridazin-4-ium perchlorates, synthesized from derivatives of the pyridazine compound, sheds light on the structural versatility and potential applications in various chemical reactions (Arakawa, Miyasaka, & Satoh, 1977).

Structural and Chemical Analysis

  • Structure Analysis and Theoretical Calculations : Detailed structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies, was conducted on pyridazine analogs. This demonstrates the compound's significance in medicinal chemistry research (Sallam et al., 2021).

  • Investigation of Pyridazinone Derivatives : Synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones and examination of their structures provided insights into their potential pharmaceutical applications (Heinisch et al., 1996).

  • Synthetic Methodology Development : Research into the synthesis of novel pyridazinone classes, showcasing the methods for preparing these compounds and their potential in drug discovery (Dragovich et al., 2008).

Biological and Pharmaceutical Research

  • Herbicidal Activity : Studies on substituted pyridazinone compounds revealed their inhibitory effects on photosynthesis in plants, indicating their potential as herbicides (Hilton et al., 1969).

  • Central Nervous System Activities : Investigation into the central nervous system activities of imidazo[1,2-b]pyridazines, derived from pyridazine compounds, provided insights into their pharmacological potential (Barlin et al., 1994).

Properties

IUPAC Name

6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHUYDCXSHGBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625645
Record name 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919522-37-5
Record name 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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